molecular formula C28H40N2O2Sn2 B13771823 1,2-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1,1,2,2-tetramethyldistannane

1,2-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1,1,2,2-tetramethyldistannane

Cat. No.: B13771823
M. Wt: 674.0 g/mol
InChI Key: XURCEQLABFGPAF-ZFMXBFSXSA-N
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Description

1,2-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1,1,2,2-tetramethyldistannane is a complex organotin compound. This compound is notable for its unique structure, which includes two oxazoline rings and a distannane core. Organotin compounds are widely studied due to their applications in various fields, including catalysis, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1,1,2,2-tetramethyldistannane typically involves the following steps:

    Formation of the Oxazoline Rings: The oxazoline rings are synthesized from the corresponding amino alcohols and carboxylic acids under dehydrating conditions.

    Coupling with Tin Precursors: The oxazoline derivatives are then coupled with tin precursors such as tetramethyltin under controlled conditions to form the distannane core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1,1,2,2-tetramethyldistannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: Reduction reactions can convert the distannane core to lower oxidation states.

    Substitution: The oxazoline rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Tin oxides and modified oxazoline derivatives.

    Reduction: Reduced tin species and modified oxazoline derivatives.

    Substitution: Substituted oxazoline derivatives with various functional groups.

Scientific Research Applications

1,2-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1,1,2,2-tetramethyldistannane has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1,1,2,2-tetramethyldistannane involves its interaction with molecular targets such as enzymes and receptors. The oxazoline rings can bind to active sites, while the distannane core can participate in redox reactions, altering the activity of the target molecules. This dual functionality makes it a versatile compound in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1,1,2,2-tetramethyldistannane is unique due to its combination of oxazoline rings and a distannane core, which imparts distinct chemical and physical properties. This combination allows for versatile applications in catalysis, materials science, and medicinal chemistry, distinguishing it from other similar compounds.

Properties

Molecular Formula

C28H40N2O2Sn2

Molecular Weight

674.0 g/mol

InChI

InChI=1S/2C12H14NO.4CH3.2Sn/c2*1-9(2)11-8-14-12(13-11)10-6-4-3-5-7-10;;;;;;/h2*3-6,9,11H,8H2,1-2H3;4*1H3;;/t2*11-;;;;;;/m11....../s1

InChI Key

XURCEQLABFGPAF-ZFMXBFSXSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=CC=CC=C2[Sn](C)C.CC(C)[C@H]1COC(=N1)C2=CC=CC=C2[Sn](C)C

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC=C2[Sn](C)C.CC(C)C1COC(=N1)C2=CC=CC=C2[Sn](C)C

Origin of Product

United States

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